molecular formula C15H23N3O2 B2521652 1-Ethyl-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea CAS No. 1797171-61-9

1-Ethyl-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea

Cat. No.: B2521652
CAS No.: 1797171-61-9
M. Wt: 277.368
InChI Key: WNFMBFOPDQLUNU-UHFFFAOYSA-N
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Description

1-Ethyl-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methoxy group, which is linked to a phenyl ring and further connected to an ethylurea moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-Ethyl-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 3-methoxyaniline and ethyl chloroformate, under basic conditions.

    Substitution Reaction: The methoxy group is introduced to the piperidine ring via a nucleophilic substitution reaction using methanol and a suitable base.

    Urea Formation: The final step involves the reaction of the substituted piperidine with an isocyanate derivative to form the urea linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

1-Ethyl-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The methoxy group on the piperidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Ethyl-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea can be compared with other similar compounds, such as:

    1-Ethyl-3-(4-(3-hydroxypiperidin-1-yl)phenyl)urea: This compound has a hydroxyl group instead of a methoxy group, which may result in different chemical and biological properties.

    1-Ethyl-3-(4-(3-chloropiperidin-1-yl)phenyl)urea:

    1-Ethyl-3-(4-(3-aminopiperidin-1-yl)phenyl)urea: The amino group introduces different reactivity and potential for forming additional derivatives.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-ethyl-3-[4-(3-methoxypiperidin-1-yl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-3-16-15(19)17-12-6-8-13(9-7-12)18-10-4-5-14(11-18)20-2/h6-9,14H,3-5,10-11H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFMBFOPDQLUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)N2CCCC(C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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